molecular formula C13H19ClFN B1445611 (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride CAS No. 771583-24-5

(1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride

Cat. No. B1445611
CAS RN: 771583-24-5
M. Wt: 243.75 g/mol
InChI Key: PBOLETZDXHJAML-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride, also known as 1-(4-FPCHM)HCl, is a synthetic compound that is used in scientific research and laboratory experiments. It is a cyclohexyl derivative of the aminomethane family and is characterized by its high solubility in aqueous solutions. 1-(4-FPCHM)HCl has been used in a number of studies and applications, including those related to drug discovery, pharmacology, and biochemistry.

Scientific Research Applications

Neuroscience Research

This compound, with its CAS number 1279868-73-3, is used in neuroscience research to study its effects on the central nervous system. It can serve as a ligand for various neurotransmitter receptors and transporters, which may help in understanding the pathophysiology of neurological disorders and developing potential therapeutic agents .

Material Science

In material science, the compound’s properties, such as its solid state and stability at room temperature, make it suitable for creating novel materials with specific electrical or optical characteristics. Researchers can explore its incorporation into advanced composite materials for electronics or photonics applications .

Chemical Synthesis

The compound is utilized in chemical synthesis as an intermediate. Its molecular structure allows for various chemical reactions, including alkylation or acylation, which are fundamental in synthesizing more complex molecules for pharmaceuticals or organic materials .

Pharmacology

Pharmacological studies may employ (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride to investigate its potential as a precursor for drug development. Its interaction with biological systems can provide insights into designing drugs with improved efficacy and reduced side effects .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reference material for calibrating instruments or developing new analytical methods. Its well-defined physical and chemical properties make it an excellent standard for chromatography or spectroscopy .

Environmental Science

Researchers in environmental science might use this compound to study its environmental fate and transport. Understanding its degradation pathways and persistence in various environmental media is crucial for assessing its potential impact on ecosystems .

properties

IUPAC Name

[1-(4-fluorophenyl)cyclohexyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13;/h4-7H,1-3,8-10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOLETZDXHJAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857195
Record name 1-[1-(4-Fluorophenyl)cyclohexyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

771583-24-5
Record name 1-[1-(4-Fluorophenyl)cyclohexyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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